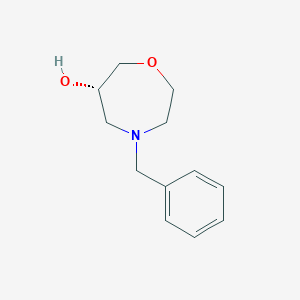
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic aromatic molecule that contains a pyrazole ring. The IUPAC name for this compound is 5-(2-pyrazinyl)-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H6N4O2 . The InChI code is 1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) . The molecular weight is 190.16 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 91.8 Ų . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 190.04907545 g/mol . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A novel method for synthesizing derivatives of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, including substituted 2-pyrazoline and 1H-pyrazole derivatives, has been developed. These compounds are synthesized using environmentally safe methods and ultrasound irradiation, offering advantages like milder conditions, operational simplicity, and high yield up to ≈93% (Kitawat & Singh, 2014).
Antibacterial and Antioxidant Activities
- The synthesized derivatives exhibit significant antibacterial activities against both Gram-positive and Gram-negative strains. Furthermore, compounds containing halogens showed notable DNA binding activities due to intercalation and groove binding mechanisms. Additionally, these compounds displayed antioxidant activities, determined through a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical method (Kitawat & Singh, 2014).
Biological Activity Evaluation
- Another study focused on the synthesis and evaluation of 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives for their antibacterial activities against various microorganisms. The minimal inhibitory concentrations (MICs) revealed inhibitor effects on the growth of test microorganisms (Akbas et al., 2005).
Synthesis in Metal-Organic Frameworks
- A study on coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including 5-azaarylpyrazole-3-carboxylic acids, revealed the formation of mononuclear chelate complexes with different metal ions. These complexes consist of 2D hydrogen-bonded networks, indicating the versatility of these compounds in forming metal-organic frameworks (Radi et al., 2015).
Wirkmechanismus
Mode of Action
It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . The nitrogen atoms in the pyrazole ring may interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid” are currently unknown
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins and other important cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the optimal use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The compound’s role in metabolic pathways highlights its potential as a tool for studying cellular metabolism and identifying new therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments. Understanding the transport mechanisms is essential for optimizing the compound’s delivery and ensuring its effective distribution within the target cells or tissues .
Eigenschaften
IUPAC Name |
3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNDMKZOCJVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587734 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029108-75-5 | |
| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


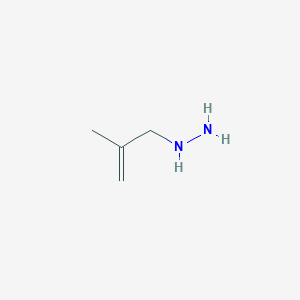
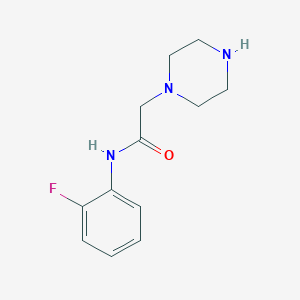
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
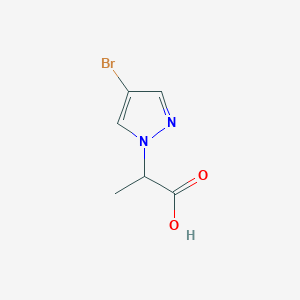

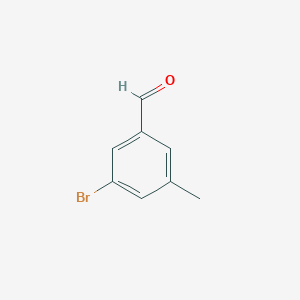
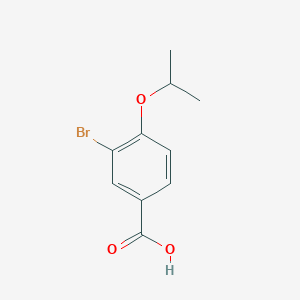
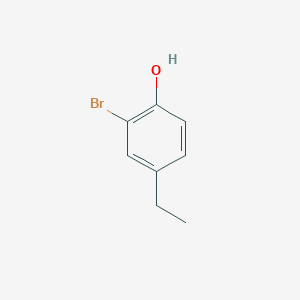
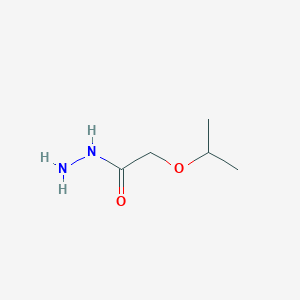
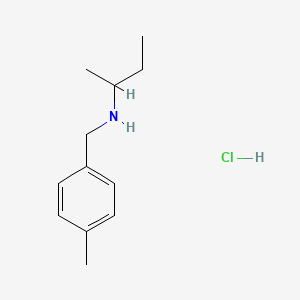
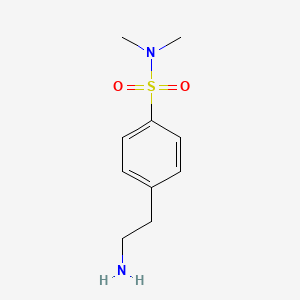
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
